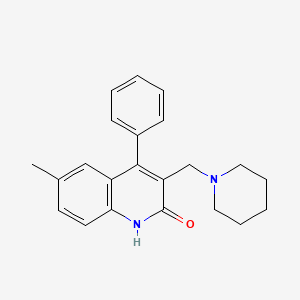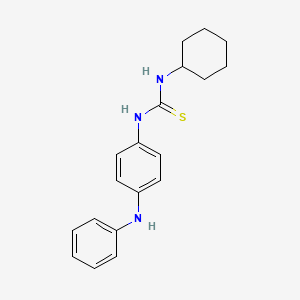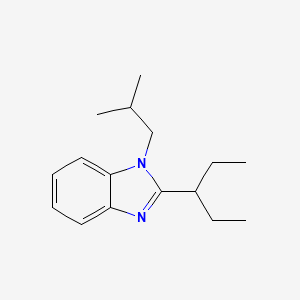![molecular formula C15H19N5OS B5780167 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. It is a member of the tetrazole family and has been studied extensively due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Wirkmechanismus
The mechanism of action of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine have been studied extensively. The compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research involving 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine. One potential area of research is the development of new anticancer drugs based on the compound. The compound's potential as a diagnostic tool in imaging studies could also be further explored. Additionally, the compound's antimicrobial and anti-inflammatory properties could be studied for their potential use in the treatment of infectious and inflammatory diseases.
Conclusion:
In conclusion, 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and diagnostic imaging, make it a promising compound for future research. The compound's mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving this compound, and further studies are necessary to fully understand its potential applications.
Synthesemethoden
The synthesis of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the reaction of piperidine with 4-methylphenyl isothiocyanate and sodium azide. The reaction leads to the formation of the tetrazole ring, which is a key feature of the compound. The final product is obtained by acetylating the thiol group of the tetrazole ring with acetic anhydride. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-5-7-13(8-6-12)20-15(16-17-18-20)22-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIDTDPHUOMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
